molecular formula C9H11BrN2O B13684051 4-Bromo-3,5-dimethylbenzohydrazide

4-Bromo-3,5-dimethylbenzohydrazide

Cat. No.: B13684051
M. Wt: 243.10 g/mol
InChI Key: UMDQOTZIYDCUKE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylbenzohydrazide: is an organic compound with the molecular formula C9H11BrN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzohydrazide typically involves the reaction of 4-Bromo-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3,5-dimethylbenzaldehyde+Hydrazine hydrateThis compound\text{4-Bromo-3,5-dimethylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Bromo-3,5-dimethylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Bromo-3,5-dimethylbenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylbenzaldehyde: A precursor in the synthesis of 4-Bromo-3,5-dimethylbenzohydrazide.

    4-Bromo-3,5-dimethylbenzoic acid: Another derivative with similar structural features.

    4-Bromo-3,5-dimethylbenzamide: A related compound with different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its hydrazide functional group allows for versatile chemical modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-3,5-dimethylbenzohydrazide

InChI

InChI=1S/C9H11BrN2O/c1-5-3-7(9(13)12-11)4-6(2)8(5)10/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

UMDQOTZIYDCUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)NN

Origin of Product

United States

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